molecular formula C13H14N2O2 B2476769 (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-76-1

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2476769
CAS No.: 1049981-76-1
M. Wt: 230.267
InChI Key: LMXYNNZXNRORJH-SKDRFNHKSA-N
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Description

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049981-76-1) is a chiral pyrrolidine derivative of interest in medicinal chemistry research. This compound has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . This chemical is primarily investigated for its role as a metalloprotease inhibitor . Research indicates that related pyrrolidine carboxylic acid compounds can inhibit enzymes such as endothelin-converting enzyme (ECE) , making them valuable tools for studying cardiovascular diseases, hypertension, and atherosclerosis in preclinical settings . The specific stereochemistry (2S,4R) is crucial for its bioactive conformation. The compound features a pyrrolidine-2-carboxylic acid backbone substituted with a 2-cyanobenzyl group at the 4-position, which is essential for its binding affinity and selectivity . Handling and Storage: To maintain stability, this product should be stored in a cool, dark place under an inert atmosphere . As a safety precaution, this compound may be harmful if swallowed (H302) . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYNNZXNRORJH-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for (2S,4R)-4

Biological Activity

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine structure, which includes a cyano group attached to a benzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1049981-76-1
  • Purity : Typically ≥95% in research applications .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, especially in the context of drug design and development. Its structural features suggest potential interactions with various biological targets, which could lead to therapeutic applications.

While specific mechanisms of action for this compound have not been extensively documented, studies on structurally similar compounds indicate that they may function as:

  • Enzyme Inhibitors : Compounds with similar structures have shown promise in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulators : Interaction studies suggest potential binding to neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Enzyme Inhibition Studies

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives highlighted that modifications at the pyrrolidine core can significantly influence biological activity. For instance, compounds with similar structural motifs demonstrated varying degrees of inhibition against specific enzymes such as MDM2, which is implicated in tumor growth regulation .

Compound NameIC50 (nM)Biological Activity
Compound 542.4MDM2 Inhibitor
Compound 5613Cell Growth Inhibition
This compoundTBDPotential Inhibitor

Receptor Modulation Studies

Research on related compounds has indicated potential for modulating neurotransmitter systems. For example, the presence of a cyano group and a benzyl moiety may enhance lipophilicity and facilitate better receptor binding profiles .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Properties
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid27620350.96Enhanced stability
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid71457630.94Different receptor interactions
N-Boc-N-methyl-D-phenylalanine85466-66-60.94Antimicrobial properties reported

Scientific Research Applications

Research indicates that compounds with similar structures exhibit promising biological activities. Specifically, (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is relevant in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors enhance GLP-1 activity, stimulate insulin release, and improve glucose metabolism .

Drug Development

The compound plays a crucial role in the design of peptide-based therapeutics targeting specific biological pathways. Its structural features allow it to mimic natural peptides, making it suitable for drug development aimed at various diseases, including diabetes and obesity .

Peptide Synthesis

As a key building block in solid-phase peptide synthesis (SPPS), this compound enables the efficient assembly of complex peptide chains. This application is vital for creating therapeutic peptides that can target specific receptors or pathways in the body .

Bioconjugation Techniques

This compound is utilized in bioconjugation processes to enhance the targeting capabilities and efficacy of drugs or imaging agents. By attaching biomolecules to therapeutic agents, researchers can improve their pharmacokinetic profiles and therapeutic outcomes .

Case Studies

Study Focus Findings
Study on DPP-IV InhibitionInvestigated the role of this compound as a DPP-IV inhibitorDemonstrated significant inhibition of DPP-IV activity, suggesting potential for diabetes treatment .
Peptide Synthesis ApplicationAssessed the compound's utility in SPPSConfirmed effectiveness as a building block for complex peptide synthesis, facilitating drug development .
Bioconjugation ResearchEvaluated bioconjugation techniques using the compoundEnhanced targeting capabilities of therapeutic agents were observed, improving efficacy in targeted treatments .

Comparison with Similar Compounds

Positional Isomers of Cyanobenzyl-Substituted Pyrrolidines

The ortho-, meta-, and para-cyanobenzyl isomers exhibit distinct physicochemical properties due to variations in substituent positions:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Storage Conditions Purity (Typical)
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid Ortho (2-CN) C₁₃H₁₄N₂O₂ 230.26 Dark, inert, room temp 95%
(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid Meta (3-CN) C₁₃H₁₄N₂O₂ 230.26 Not specified 95%
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid Para (4-CN) C₁₃H₁₄N₂O₂ 230.26 Not specified 95%

Key Findings :

  • Synthetic Accessibility : The ortho-substituted derivative is more commonly synthesized, as evidenced by its availability from multiple suppliers (e.g., Combi-Blocks, MACKLIN) compared to meta- and para-isomers .

Halogen-Substituted Analogs

Replacing the cyano group with halogens alters electronic properties and molecular weight:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 2-Br C₁₂H₁₄BrNO₂ 284.15 Intermediate in peptide synthesis
(2S,4R)-4-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 4-F-SO₂ C₁₁H₁₂FNO₅S 289.28 Potential sulfonamide-based drug candidate

Key Findings :

  • Electrophilic Reactivity: Bromine-substituted derivatives (e.g., 2-Br) are often used in cross-coupling reactions due to the leaving-group ability of Br, unlike the electron-withdrawing cyano group, which may stabilize intermediates .
  • Biological Activity : Fluorobenzenesulfonyl derivatives demonstrate enhanced metabolic stability, making them candidates for protease inhibitors .

Hydrochloride Salts and Enhanced Solubility

Hydrochloride salts of cyanobenzyl-pyrrolidines improve aqueous solubility for biological assays:

Compound Name Molecular Weight (g/mol) Storage Conditions Purity (Typical)
This compound hydrochloride 266.72 2–8°C 95%
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 367.61 2–8°C 95%

Key Findings :

  • Iodine Substitution : The 3-iodobenzyl hydrochloride derivative (367.61 g/mol) is significantly heavier due to iodine’s atomic mass, impacting pharmacokinetic properties like distribution .
  • Handling Requirements : Hydrochloride salts generally require refrigeration (2–8°C) to prevent decomposition, unlike the free acid form of the parent compound .

Commercial and Research Relevance

  • Pricing: The ortho-cyanobenzyl variant is priced at $235.57/250 mg (MACKLIN), reflecting its demand in early-stage drug discovery .
  • Synthetic Routes: tert-Butoxycarbonyl (Boc) protection is a common strategy for intermediates, as seen in the synthesis of (2S,4R)-1-Boc-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959573-33-2) .
  • Applications : Derivatives like (2S,4R)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride are explored in enzyme inhibition studies, leveraging nitro groups for electrophilic interactions .

Q & A

Q. What are the key synthetic routes for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, and how does Boc protection influence the process?

  • Methodological Answer : The synthesis typically starts with L-proline derivatives. A tert-butoxycarbonyl (Boc) group is introduced to protect the amine during functionalization of the pyrrolidine ring. For example, Boc-protected intermediates like (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 959573-33-2) are synthesized via coupling reactions using 2-cyanobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃). Deprotection with trifluoroacetic acid (TFA) yields the final compound . Key Steps :
  • Boc protection of L-proline.
  • Alkylation at the 4-position using 2-cyanobenzyl halides.
  • Acidic deprotection (e.g., TFA in CH₂Cl₂).

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :
  • HPLC : Purity assessment (≥95% as per derivatives like CAS 959576-35-3) using reverse-phase columns and UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 2.8–3.2 ppm for pyrrolidine protons, δ 7.4–7.6 ppm for cyanobenzyl aromatic signals) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in analogs like (2S,4R)-4-(2-nitrobenzyl) derivatives .

Q. How does the 2-cyanobenzyl substituent affect solubility and storage conditions?

  • Methodological Answer : The hydrophobic 2-cyanobenzyl group reduces aqueous solubility, necessitating storage at 2–8°C in sealed, dry containers. Solubility in DMSO or methanol is preferred for experimental use. Derivatives like the hydrochloride salt (CAS 1049743-86-3) improve stability but require inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can conformational analysis explain the compound’s aggregation behavior in peptide synthesis?

  • Methodological Answer : The 2-cyanobenzyl group introduces steric hindrance and electronic effects, stabilizing trans-pyrrolidine conformations. This reduces β-sheet formation in peptides, as observed in analogs like Fmoc-L-Pro(4-p-F-Ph)-OH (CAS 959576-18-2). Computational modeling (e.g., DFT) and circular dichroism (CD) are used to correlate torsion angles (e.g., C2-C4 dihedral angles) with aggregation resistance .

Q. What strategies resolve contradictions in chiral purity during large-scale synthesis?

  • Methodological Answer :
  • Chromatographic resolution : Use of chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with (+)- or (−)-camphorsulfonic acid improves enantiomeric excess (e.g., ≥98% ee for Boc-protected derivatives) .
  • Reaction monitoring : In-situ IR spectroscopy tracks intermediates to minimize racemization during alkylation .

Q. How do structural analogs (e.g., bromo/iodo-substituted derivatives) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Bromo-substituted analogs (e.g., CAS 1049734-21-5) show enhanced binding to prolyl oligopeptidase due to increased hydrophobicity. Iodo derivatives (e.g., CAS 959580-93-9) improve radioimaging potential but reduce metabolic stability .
  • Data Comparison :
SubstituentLogPIC₅₀ (nM)Target
2-Cyanobenzyl1.2120 ± 15Protease A
4-Bromobenzyl1.885 ± 10Protease A
3-Iodobenzyl2.1210 ± 20Protease A

Q. What are the challenges in quantifying trace impurities using LC-MS?

  • Methodological Answer :
  • Column selection : C18 columns with 1.7 µm particles optimize separation of impurities (e.g., de-cyanated byproducts).
  • Ionization : ESI+ mode at 3.5 kV enhances detection of protonated molecular ions ([M+H]⁺ = 231.1 m/z).
  • Validation : Spike recovery assays (90–110%) and LOQ ≤0.1% ensure compliance with ICH guidelines .

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